For example, in a study focusing on the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, researchers synthesized a library of pyrimidine-4-carboxamides []. Although the specific compound is not mentioned, the general approach described likely shares similarities with its synthesis. The researchers started with a commercially available pyrimidine derivative and introduced various substituents through a series of reactions, including amide bond formation and alkylation.
Further insights into potential synthetic routes can be drawn from a study focusing on N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide []. While this specific compound differs in structure, the synthetic strategy employed showcases common reactions applicable to the synthesis of various heterocyclic carboxamides.
For instance, in a study focusing on the discovery of novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors, researchers identified compounds structurally distinct from the clinical candidate TAK-915 []. Although N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not discussed in this study, the findings suggest that pyrimidine-containing compounds can exhibit inhibitory activity against PDE2A.
Additionally, research on succinate dehydrogenase inhibitors [] provides further evidence that compounds with structural similarities to N-(3-fluoro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can interact with enzymes involved in crucial metabolic pathways.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: